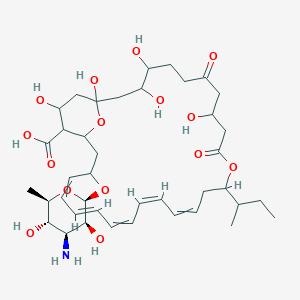
4-Amino-N-methylbenzamid
Übersicht
Beschreibung
4-Amino-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methylbenzamide typically involves the reduction of N-methyl-4-nitrobenzamide. One common method includes the following steps:
- Dissolve N-methyl-4-nitrobenzamide in tetrahydrofuran (THF).
- Add a mixture of ammonium chloride in water and methanol to the solution.
- Gradually add zinc powder to the reaction mixture while stirring.
- After the reaction is complete, filter the mixture over celite, concentrate the filtrate, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain 4-amino-N-methylbenzamide .
Industrial Production Methods: Industrial production methods for 4-amino-N-methylbenzamide may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-N-methylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group in N-methyl-4-nitrobenzamide is reduced to an amino group to form 4-amino-N-methylbenzamide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions:
Reduction: Zinc powder and ammonium chloride in a mixture of water and methanol.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 4-Amino-N-methylbenzamide.
Substitution: Substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding oxidation products such as nitroso or nitro derivatives.
Wirkmechanismus
The mechanism of action of 4-amino-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzamide: Similar structure but lacks the methyl group on the amide nitrogen.
N-Methylbenzamide: Similar structure but lacks the amino group on the benzene ring.
4-Nitro-N-methylbenzamide: Precursor in the synthesis of 4-amino-N-methylbenzamide, with a nitro group instead of an amino group.
Uniqueness: 4-Amino-N-methylbenzamide is unique due to the presence of both an amino group and a methyl-substituted amide group, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
4-amino-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGFYNSCWICYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284370 | |
| Record name | 4-amino-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-22-2 | |
| Record name | 6274-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the solid-state reaction in synthesizing N-methyl-4-(4-nitrobenzylidene amino)benzamide from 4-amino-N-methylbenzamide?
A1: The solid-state reaction offers a more environmentally friendly and efficient method for synthesizing the Schiff base N-methyl-4-(4-nitrobenzylidene amino)benzamide. [] This approach eliminates the need for solvents, reduces waste, and often results in higher yields compared to traditional solution-based methods. [] The reaction occurs by grinding 4-amino-N-methylbenzamide and 4-nitrobenzaldehyde together at room temperature, leading to the formation of the desired Schiff base. []
Q2: How does the structure of 4-amino-N-methylbenzamide contribute to the properties of the resulting polyimide aerogels?
A2: When 4-amino-N-methylbenzamide reacts with 3,3',4,4'-biphenyltetracarboxylic dianhydride, it forms the basis of a polyimide network. [] The presence of the amide group (-CONH-) in 4-amino-N-methylbenzamide introduces intermolecular hydrogen bonding within the polyimide structure. [] This hydrogen bonding enhances the mechanical strength and thermal stability of the resulting aerogels. [] Additionally, the aromatic rings within the structure contribute to the aerogels' high surface area and porosity. []
Q3: What analytical techniques are typically employed to characterize the structure and properties of compounds derived from 4-amino-N-methylbenzamide?
A3: Several techniques are crucial for characterizing these compounds. Elemental analysis helps verify the elemental composition and confirm successful synthesis. [] H¹ NMR spectroscopy provides detailed information about the hydrogen atoms' environment within the molecule, further validating the structure. [] Differential scanning calorimetry (DSC) helps study the compound's thermal behavior, such as melting point and phase transitions. [] For materials like aerogels, additional techniques like nitrogen adsorption-desorption isotherms are employed to analyze surface area and pore size distribution. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)




![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)


![Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B160919.png)


